Stereochemical Purity: (3R)-Enantiomer vs. Racemic Mixture and (3S)-Enantiomer
The (3R)-enantiomer offers a defined, single stereocenter, which is critical for applications requiring stereospecificity. In contrast, the racemic mixture (CAS 678969-19-2) is an equimolar combination of (3R) and (3S) enantiomers. The (3R) form is the (R)-configured isomer, as denoted by its IUPAC name and SMILES notation `CC1=CC(=CC=C1)C[C@H](CC(=O)O)N` [1]. This differentiates it from the (3S)-enantiomer (CAS 270062-92-5), which has the opposite configuration. While direct comparative bioactivity data for this specific pair is not publicly available, the well-established principle of stereoselective drug action dictates that enantiomers can have markedly different potencies, off-target effects, and pharmacokinetic profiles .
| Evidence Dimension | Stereochemistry |
|---|---|
| Target Compound Data | (3R)-enantiomer (single isomer) |
| Comparator Or Baseline | (3S)-enantiomer (CAS 270062-92-5); Racemic mixture (CAS 678969-19-2) |
| Quantified Difference | Qualitative difference in 3D structure |
| Conditions | N/A - Structural Analysis |
Why This Matters
For studies of stereoselective binding, enzyme inhibition, or asymmetric synthesis, using the pure enantiomer is non-negotiable to ensure data are attributable to a single molecular entity.
- [1] PubChem. (2026). (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, CID 24820269. View Source
